Product packaging for 5,6-Dimethoxy-3-methylbenzo[c]isoxazole(Cat. No.:)

5,6-Dimethoxy-3-methylbenzo[c]isoxazole

Cat. No.: B13680627
M. Wt: 193.20 g/mol
InChI Key: MEMVKRHLVAOIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-3-methylbenzo[c]isoxazole ( 873412-87-4) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20, this benzisoxazole derivative features a distinct methoxy-functionalized structure . Benzisoxazole is recognized in medicinal chemistry as a privileged scaffold, forming the backbone of numerous biologically active compounds and serving as a versatile building block in drug discovery . Isoxazole derivatives, in particular, have demonstrated significant potential in immunological research. Studies on related compounds have shown they can act as potent immunosuppressive agents by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . Some derivatives function by inducing a pro-apoptotic pathway, characterized by increased expression of caspases and Fas, which may account for their immunomodulatory effects . This makes this compound a valuable investigational tool for researchers exploring new immunomodulators and anti-inflammatory agents with potentially low cytotoxicity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B13680627 5,6-Dimethoxy-3-methylbenzo[c]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C10H11NO3/c1-6-7-4-9(12-2)10(13-3)5-8(7)11-14-6/h4-5H,1-3H3

InChI Key

MEMVKRHLVAOIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NO1)OC)OC

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Benzo C Isoxazole Derivatives

Exploration of Substituent Effects on Benzo[c]isoxazole Core Activity

The biological activity of benzo[c]isoxazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. These modifications influence the molecule's electronic distribution, steric profile, lipophilicity, and metabolic stability, which in turn affect its interaction with biological targets.

Influence of Methoxy (B1213986) Groups on Electronic and Steric Profiles

The methoxy group (-OCH₃) is a prevalent substituent in medicinal chemistry, valued for its ability to modulate both electronic and physicochemical properties. nih.gov In the context of the 5,6-dimethoxy substitution pattern on the benzo[c]isoxazole core, these groups exert a profound influence.

Electronic Profile: The oxygen atom of the methoxy group possesses lone pairs of electrons, which can be donated to the aromatic ring through resonance (+R effect). This electron-donating nature increases the electron density of the benzene (B151609) ring, potentially influencing its interaction with protein targets. This effect can enhance binding affinity if the target's binding pocket has electron-deficient regions. Conversely, the methoxy group is moderately electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom, though the resonance effect is typically dominant in aromatic systems. The presence of two methoxy groups at the C-5 and C-6 positions significantly amplifies this electron-donating character, which can impact the reactivity and binding mode of the entire scaffold. nih.gov

Steric and Physicochemical Profile: The methoxy group is relatively small but can impose steric constraints that influence the molecule's conformation and its ability to fit into a binding site. researchgate.net It can also act as a hydrogen bond acceptor through its oxygen atom, providing an additional point of interaction with biological targets. Furthermore, the methoxy group can improve metabolic stability by blocking positions susceptible to oxidative metabolism. Its introduction often impacts a compound's lipophilicity and aqueous solubility, key parameters in determining pharmacokinetic behavior. nih.gov

Table 1: Influence of Methoxy Groups on Molecular Properties
PropertyEffect of Methoxy Group (-OCH₃)Significance in Drug Design
Electronic EffectStrong electron-donating via resonance (+R); weak electron-withdrawing via induction (-I).Modulates electron density of the aromatic ring, affecting binding to target proteins.
Steric ProfileAdds bulk, which can influence molecular conformation and fit within a binding pocket.Can improve selectivity and potency by providing optimal orientation; can also cause steric hindrance.
Hydrogen BondingThe oxygen atom acts as a hydrogen bond acceptor.Provides an additional specific interaction point to enhance binding affinity.
LipophilicityGenerally increases lipophilicity compared to a hydroxyl group, but is less lipophilic than an ethyl group.Impacts solubility, cell membrane permeability, and plasma protein binding.
Metabolic StabilityCan block sites of aromatic hydroxylation, thus preventing metabolic degradation.Increases the half-life and bioavailability of the compound.

Role of Methyl Substitution at the C-3 Position on Molecular Interactions

The C-3 position of the benzo[c]isoxazole ring is a key vector for pharmacomodulation. The introduction of a methyl group (-CH₃) at this position has several important implications for the molecule's interaction with its biological targets.

A methyl group is a small, lipophilic substituent that can engage in van der Waals and hydrophobic interactions within a protein's binding pocket. These interactions are often crucial for anchoring a ligand in its optimal binding conformation. By occupying a small hydrophobic pocket, a C-3 methyl group can significantly increase binding affinity and selectivity compared to an unsubstituted analog. Furthermore, the steric bulk of the methyl group, while minimal, can help orient the entire benzo[c]isoxazole scaffold correctly within the active site, ensuring that other functional groups (like the 5,6-dimethoxy groups) are positioned for favorable interactions.

Impact of Halogenation and Alkyl Substitution on Biological Profiles

Beyond methoxy and methyl groups, the biological profiles of benzo[c]isoxazole derivatives can be fine-tuned through halogenation and further alkyl substitution on the aromatic ring. These modifications are a cornerstone of SAR studies.

Halogenation: The introduction of halogens (F, Cl, Br, I) can alter a molecule's properties in a predictable manner. Halogens are electron-withdrawing, which can change the electronic nature of the aromatic ring and influence its pKa. They also increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets. The size of the halogen atom (F < Cl < Br < I) provides a tool to probe the steric tolerance of a binding site. Halogen bonds, a type of non-covalent interaction, can also form between the halogen atom and a nucleophilic site on the target protein, further enhancing affinity. acs.org

Alkyl Substitution: Introducing various alkyl groups (e.g., ethyl, propyl, butyl) allows for a systematic exploration of hydrophobic pockets within the target's active site. Structure-activity relationship studies on related isoxazole (B147169) derivatives have shown that small alkyl groups can enhance biological activity. nih.gov However, excessively bulky substituents, such as a tert-butyl group, may lead to a decrease in activity due to steric hindrance, highlighting the importance of an optimal size and shape for the substituent. nih.gov

Table 2: Illustrative SAR of Substituents on a Hypothetical Benzo[c]isoxazole Core
Substituent (R)Relative Lipophilicity (π value)Electronic EffectPotential Impact on Biological Activity
-H (Hydrogen)0.00NeutralBaseline activity
-F (Fluoro)+0.14Electron-withdrawingMay increase binding affinity and metabolic stability. nih.gov
-Cl (Chloro)+0.71Electron-withdrawingIncreases lipophilicity; may enhance hydrophobic interactions. nih.gov
-Br (Bromo)+0.86Electron-withdrawingFurther increases lipophilicity; potential for halogen bonding. nih.gov
-CH₃ (Methyl)+0.56Electron-donatingEngages in hydrophobic interactions. nih.gov
-C(CH₃)₃ (tert-Butyl)+1.98Electron-donatingMay decrease activity due to steric hindrance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comnih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, thereby guiding synthesis efforts and reducing the costs and time associated with drug discovery. rsc.org

Computational Methodologies in QSAR Development

The development of a robust QSAR model involves several key steps. For benzo[c]isoxazole derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov

CoMFA: This method correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. Molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various points on a 3D grid surrounding them. The resulting field values serve as the independent variables in a partial least squares (PLS) regression analysis to build the predictive model. nih.gov

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing biological activity and often results in models with improved predictive power. nih.govmdpi.com

The statistical quality of the generated models is assessed using parameters such as the cross-validated correlation coefficient (q² or Rcv²) and the conventional correlation coefficient (r² or Rncv²). A high q² value indicates good internal predictive ability, while validation with an external test set of compounds confirms the model's reliability for predicting new chemical entities. nih.gov

Correlation of Molecular Descriptors with Observed Biological Effects

The primary output of a 3D-QSAR study is a model that quantitatively links molecular descriptors to biological effects. These descriptors represent the physicochemical properties of the molecules. The correlation is often visualized using contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity.

For instance, a CoMFA steric contour map might show a green region near a particular position on the benzo[c]isoxazole ring, indicating that bulky substituents in that area are favorable for activity. Conversely, a yellow region would suggest that steric bulk is detrimental. Similarly, CoMSIA electrostatic maps use blue and red contours to indicate where electropositive and electronegative groups, respectively, would be beneficial. By analyzing these maps, medicinal chemists can gain a deep understanding of the SAR and rationally design new derivatives with enhanced potency. rsc.orgnih.gov

Table 3: Common Molecular Descriptors in 3D-QSAR and Their Interpretation
Descriptor FieldFavorable Contour ColorUnfavorable Contour ColorInterpretation for Drug Design
Steric (CoMFA/CoMSIA)GreenYellowIndicates where bulky or non-bulky groups are preferred for higher activity.
Electrostatic (CoMFA/CoMSIA)Blue (Positive) / Red (Negative)Red (Positive) / Blue (Negative)Shows where positively or negatively charged groups would enhance binding.
Hydrophobic (CoMSIA)YellowWhiteHighlights regions where hydrophobic (lipophilic) groups are favorable.
H-Bond Donor (CoMSIA)CyanPurpleIdentifies locations where hydrogen bond donating groups would increase activity.
H-Bond Acceptor (CoMSIA)MagentaRedPoints to areas where hydrogen bond accepting groups are beneficial.

Conformational Analysis and Stereochemical Considerations in Benzo[c]isoxazole Derivatives

The three-dimensional arrangement of atoms and the spatial orientation of substituents in benzo[c]isoxazole derivatives play a crucial role in determining their chemical reactivity and biological activity. A thorough understanding of the conformational landscape and stereochemical features of these molecules is therefore essential for rational drug design and the development of novel therapeutic agents. This section focuses on the conformational analysis and stereochemical considerations of 5,6-Dimethoxy-3-methylbenzo[c]isoxazole, drawing upon data from related structures to infer its likely properties.

Conformational Flexibility of the Benzo[c]isoxazole Core

The benzo[c]isoxazole ring system, consisting of a fused benzene and isoxazole ring, is an aromatic and therefore largely planar scaffold. chemicalbook.com X-ray crystallographic studies of related isoxazole derivatives confirm the planarity of the isoxazole ring itself. For instance, in methyl 4-amino-3-methoxyisoxazole-5-carboxylate, all non-hydrogen atoms of the core structure lie nearly in the same plane. nih.gov This inherent rigidity of the fused ring system in this compound means that the primary sources of conformational diversity arise from the rotation of its substituents: the methyl group at position 3 and the two methoxy groups at positions 5 and 6.

Orientation of Substituents

The methyl group at the 3-position of the isoxazole ring can rotate around the C3-C(methyl) single bond. The barrier to this rotation is influenced by the electronic environment of the heterocyclic ring and potential steric interactions with adjacent atoms. In related methylated heterocyclic compounds, the energy barrier for methyl group rotation is typically low, allowing for relatively free rotation at room temperature. mdpi.comias.ac.in For example, the rotational barrier for the methyl group in 2-methylthiophene (B1210033) has been determined to be approximately 197.7 cm⁻¹. mdpi.com It is generally understood that electrostatic interactions, rather than purely steric hindrance, play a decisive role in determining the height of the methyl rotation barrier. researchgate.net For this compound, it is expected that the methyl group will adopt a conformation that minimizes steric clash with the rest of the molecule, though rapid rotation is likely.

The two methoxy groups attached to the benzene ring at positions 5 and 6 introduce additional degrees of conformational freedom. The orientation of a methoxy group on a benzene ring is defined by the torsion angle between the plane of the aromatic ring and the plane of the C-O-C bond of the methoxy group.

In studies of dimethoxybenzene derivatives, the preferred conformation of the methoxy groups is influenced by a balance of steric and electronic effects. nih.gov For 1,2-dimethoxybenzene, steric hindrance between the adjacent methoxy groups can force them to adopt non-planar conformations. colostate.edu However, computational studies on dimethoxybenzene derivatives have shown that methoxy groups can facilitate intramolecular charge delocalization, which can influence crystal packing and stability. nih.gov

For this compound, several conformations arising from the rotation of the two methoxy groups are possible. The relative orientation of these groups (e.g., both pointing in the same direction, or in opposite directions relative to the plane of the benzo[c]isoxazole ring) will affect the molecule's dipole moment and its ability to interact with biological targets. The table below summarizes the likely low-energy conformations based on studies of related dimethoxy-substituted aromatic systems.

ConformerDihedral Angle (C4-C5-O-CH3)Dihedral Angle (C7-C6-O-CH3)Relative Energy (Predicted)
A~0° (planar)~0° (planar)Higher
B~0° (planar)~180° (anti-planar)Lower
C~180° (anti-planar)~0° (planar)Lower
D~180° (anti-planar)~180° (anti-planar)Higher

This is an interactive data table. Users can sort and filter the data as needed.

Stereochemical Considerations

Stereoisomerism becomes a critical factor in benzo[c]isoxazole derivatives when a chiral center is introduced. In the case of this compound, the core structure is achiral. However, if any of the substituents were to create a stereocenter, or if the molecule were to bind to a chiral environment such as a protein active site, its stereochemistry would be of paramount importance. For instance, studies on chiral isoxazole derivatives have demonstrated that different stereoisomers can exhibit significantly different binding affinities for biological targets. researchgate.net While this compound itself does not have stereoisomers, any future modifications that introduce chirality would necessitate a careful analysis of the stereochemical outcomes of synthetic procedures and the differential biological activities of the resulting enantiomers or diastereomers.

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical and in Vitro Focus

Anticancer Research Perspectives

Apoptosis Induction Mechanisms and Signaling Pathway Modulation

Isoxazole (B147169) derivatives have demonstrated significant pro-apoptotic activities in various cancer cell lines. researchgate.netresearchgate.net Studies on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown that these compounds can induce both early and late apoptosis in human erythroleukemic K562 cells. researchgate.net The induction of apoptosis by isoxazole compounds is often associated with the modulation of key signaling pathways that regulate cell death.

One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are crucial arbiters of the intrinsic apoptotic pathway. nih.govfrontiersin.orgnih.govresearchgate.netfree.fr This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govfree.fr The balance between these opposing factions determines the cell's fate. Some isoxazole derivatives have been observed to shift this balance in favor of apoptosis, though the precise interactions with Bcl-2 family proteins are still under investigation for many compounds.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. nih.gov Isoxazole derivatives have been shown to trigger caspase activation, leading to the execution phase of apoptosis. researchgate.net This activation can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some anticancer isoxazole derivatives have been found to activate apoptotic pathways in glioma cell lines. researchgate.net The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov

Further research into specific isoxazole derivatives has revealed their ability to induce an endoplasmic reticulum (ER) stress response in breast cancer cells, which can lead to a form of programmed cell death known as paraptosis-like cell death. nih.gov

While these findings highlight the potential of the isoxazole scaffold in inducing apoptosis in cancer cells, the specific mechanisms and signaling pathways modulated by 5,6-Dimethoxy-3-methylbenzo[c]isoxazole require further dedicated investigation.

Anti-inflammatory and Immunomodulatory Research

Cyclooxygenase (COX) Enzyme Inhibition Profiles

A significant area of research for isoxazole derivatives has been in the field of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.commdpi.com COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Several studies have synthesized and evaluated isoxazole derivatives for their COX inhibitory activity, often demonstrating selectivity for COX-2 over COX-1. nih.gov This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com For example, a series of novel isoxazole derivatives showed selectivity towards COX-2 enzymes, with some compounds exhibiting potent inhibitory activity. nih.gov

The table below summarizes the COX inhibition data for a selection of isoxazole derivatives from various studies, illustrating the potential of this chemical class as COX inhibitors.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
C322.56 ± 0.980.93 ± 0.0124.26
C535.55 ± 1.110.85 ± 0.0441.82
C634.25 ± 1.050.55 ± 0.0361.73
C7>1000.88 ± 0.05>113.19
C8>1000.86 ± 0.03>115.43
Celecoxib (Standard) 14.50.046315.22
Indomethacin (Standard) 0.990.07912.5

Data is expressed as mean ± SEM from representative studies. nih.govekb.eg

These findings underscore the potential of the isoxazole scaffold in the development of novel anti-inflammatory agents with favorable selectivity profiles.

Immunosuppressive Properties and Cellular Proliferation Modulation

Beyond their anti-inflammatory effects through COX inhibition, isoxazole derivatives have also been investigated for their broader immunomodulatory and immunosuppressive properties. nih.govptfarm.pl This includes the ability to modulate the proliferation of immune cells, such as T-cells and B-cells.

Studies on N'-substituted hydrazides of 5-amino-3-methyl-4-isoxazolecarboxylic acid have demonstrated significant suppression of the primary humoral immune response in mice. ptfarm.pl This suggests an effect on the early phases of the immune response, potentially involving antigen uptake, processing, and presentation. Some compounds in this class exhibited inhibitory properties comparable to the reference drug Cyclosporin A. ptfarm.pl

The modulation of lymphocyte proliferation is a key aspect of immunosuppression. Research has shown that certain isoxazole derivatives can affect the proliferation of splenocytes induced by mitogens. For instance, one study found that the isoxazolo[5,4-e]-1,2,4-triazepine derivative, RM33, stimulated concanavalin A (ConA)-induced splenocyte proliferation at certain concentrations, while moderately inhibiting lipopolysaccharide (LPS)-induced splenocyte proliferation, which targets B-cells. nih.gov

These findings indicate that the isoxazole core structure can serve as a template for the development of compounds with diverse immunomodulatory activities, capable of either suppressing or stimulating immune responses depending on the specific structural modifications and the biological context.

Neurological and Central Nervous System (CNS) Activity Studies

Receptor Binding Affinity Profiling (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

The structural features of some isoxazole-containing compounds make them candidates for interaction with central nervous system (CNS) targets, including dopamine and serotonin receptors. These receptors are crucial for neurotransmission and are implicated in a variety of neurological and psychiatric disorders.

The following table presents the binding affinities of a selection of compounds for various dopamine and serotonin receptor subtypes, illustrating the range of activities that can be achieved with different chemical scaffolds.

Compound IDReceptor SubtypeKi (nM)
Compound 9hD2SR2.8 ± 0.8
hD3R3.0 ± 1.6
Compound 10hD2SR3.2 ± 0.4
hD3R8.5 ± 2.2
Compound 2D1R>10,000
D2R116
D3R10.4
Compound 10D1R>10,000
D2R606.5
D3R2.3
DMBMPP5-HT2A2.5

Ki values are presented as mean ± SD or as single values from various in vitro binding studies. nih.govresearchgate.netresearchgate.net

The data indicates that subtle structural modifications can significantly alter the binding affinity and selectivity for different receptor subtypes. This highlights the potential for designing isoxazole derivatives with specific CNS receptor profiles.

Enzyme Modulation in Neurotransmitter Pathways (e.g., Acetylcholinesterase Inhibition)

Modulation of enzymes involved in neurotransmitter metabolism is another important strategy for treating CNS disorders. Acetylcholinesterase (AChE) is a key enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a therapeutic approach for Alzheimer's disease. mdpi.comeuropeanreview.orgnih.gov

Several studies have explored the potential of various heterocyclic compounds, including those with structures analogous to isoxazoles, as AChE inhibitors. mdpi.comeuropeanreview.org The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table summarizing the AChE inhibitory activity of selected compounds from different studies.

Compound IDAcetylcholinesterase (AChE) IC50
Compound I0.031 mM
Compound II0.029 mM
Z-90.37 ± 0.02 µM
TBAF-60.638 ± 0.001 µM
Galantamine (Standard)-
Epigallocatechin-
Epigallocatechin-3-gallate-

IC50 values are presented from various in vitro acetylcholinesterase inhibition assays. mdpi.comeuropeanreview.orgresearchgate.net

These findings suggest that the isoxazole scaffold could be a valuable starting point for the design of novel AChE inhibitors. Further research is needed to synthesize and evaluate this compound and its analogues for their potential to modulate the activity of acetylcholinesterase and other enzymes in neurotransmitter pathways.

Investigations into Antipsychotic and Anticonvulsant Properties (Mechanistic Focus)

While direct studies on the antipsychotic properties of this compound are not extensively available in publicly accessible research, the broader class of isoxazole-containing compounds has been investigated for various central nervous system activities. The structural motifs present in this compound are found in molecules with known interactions with CNS targets.

The anticonvulsant potential of compounds structurally related to this compound has been a subject of greater research interest. The mechanisms of action for antiseizure medications are varied and often involve the modulation of neuronal excitability. nih.govnih.gov Key mechanisms that could be relevant for isoxazole derivatives include:

Modulation of Voltage-Gated Ion Channels: Many anticonvulsant drugs exert their effects by interacting with voltage-gated sodium, calcium, and potassium channels, which are crucial for the initiation and propagation of action potentials. nih.gov

Enhancement of GABAergic Inhibition: Another common mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This can be achieved through effects on GABAA receptors, the GAT1 GABA transporter, or GABA transaminase. nih.gov

Inhibition of Glutamatergic Excitation: Some antiseizure drugs act by blocking ionotropic glutamate receptors, such as AMPA receptors, thereby reducing excitatory neurotransmission. nih.gov

A study on 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which also contain a dimethoxy-substituted ring system, demonstrated significant anticonvulsant activities in preclinical models. researchgate.net While these are pyrazoline derivatives and not benzo[c]isoxazoles, the findings suggest that the dimethoxy-substituted aromatic core may contribute to anticonvulsant effects.

Other Emerging Biological Activities and Mechanistic Research

Chitin Synthesis Inhibition in Agricultural Pest Control Research

Research has identified isoxazole derivatives as potent inhibitors of chitin synthesis, a crucial process for the development of insects and fungi. nih.govnih.govresearcher.liferesearchgate.netpatsnap.com Chitin, a polymer of N-acetylglucosamine, is a primary component of the insect exoskeleton and fungal cell walls. nih.govpatsnap.com Its absence in vertebrates makes the chitin synthesis pathway an attractive target for selective pesticides and fungicides. nih.govresearchgate.net

The proposed mechanism of action for isoxazole-based chitin synthesis inhibitors involves the disruption of the chitin synthase enzyme. patsnap.com This enzyme is responsible for the polymerization of N-acetylglucosamine into chitin chains. patsnap.com By inhibiting this enzyme, these compounds prevent the proper formation of the exoskeleton in insects, leading to mortality during molting. researchgate.netpatsnap.com

Quantitative structure-activity relationship (QSAR) studies on a series of 5-benzoylamino-3-phenylisoxazoles have provided insights into the structural requirements for this activity. Research on N-(3-Phenylisoxazol-5-yl)benzamides with a 2,6-dimethoxybenzoyl moiety indicated that less bulky substituents on the phenyl ring are favorable for the inhibition of chitin synthesis. nih.gov This suggests that the 5,6-dimethoxy substitution pattern on the benzo[c]isoxazole core could be a relevant structural feature for this type of activity.

Inhibition of Chitin Synthesis by Isoxazole Derivatives
Compound TypeProposed MechanismKey Structural FeaturesResearch Focus
5-Benzoylamino-3-phenylisoxazolesInhibition of chitin synthase2,6-dimethoxybenzoyl moiety, substituents on the phenyl ringAgricultural pest control
N-(3-Phenylisoxazol-5-yl)benzamidesDisruption of N-acetylglucosamine polymerizationLess bulky substituents on the phenyl ring are favorableLarvicidal activity

Antioxidant Mechanisms and Radical Scavenging Capabilities

Several studies have demonstrated the antioxidant and radical scavenging properties of various isoxazole derivatives. asianpubs.orgresearchgate.netresearchgate.netnih.gov The primary mechanism underlying this activity is the ability of these compounds to donate a hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the antioxidant potential of these compounds. researchgate.netnih.gov In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a change in color that can be measured spectrophotometrically. nih.gov

The presence of methoxy (B1213986) groups on an aromatic ring can influence the antioxidant activity of a compound. While direct studies on this compound are limited, research on other methoxy-substituted phenolic compounds has shown their capacity to act as effective radical scavengers. The electron-donating nature of the methoxy groups can enhance the stability of the resulting phenoxyl radical after hydrogen donation, thereby promoting antioxidant activity.

Antioxidant Activity of Isoxazole Derivatives
Compound ClassAssay MethodProposed MechanismKey Findings
Substituted IsoxazolesDPPH radical scavengingHydrogen atom donation to stabilize free radicalsDemonstrated radical scavenging abilities
3,5-Disubstituted IsoxazolesDPPH assayFree radical quenchingSome derivatives showed modest antioxidant activity

Anti-stress Activity in Pre-clinical Models

Currently, there is a lack of specific preclinical studies investigating the anti-stress activity of this compound in the available scientific literature. While the broader class of isoxazoles has been explored for various CNS effects, dedicated research into the anxiolytic or stress-reducing properties of this particular compound has not been prominently reported. Future preclinical investigations would be necessary to determine if this compound possesses any significant anti-stress potential and to elucidate the underlying molecular mechanisms.

Analytical and Spectroscopic Characterization Methodologies in Benzo C Isoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined.

For the benzo[c]isoxazole scaffold, ¹H NMR provides information on the number and type of protons on the aromatic ring and any substituents. Chemical shifts (δ) indicate the electronic environment of the protons, while coupling constants (J) reveal adjacent proton relationships. In the case of the analogue 5,6-Dimethoxybenzo[c]isoxazole , the ¹H NMR spectrum shows distinct signals for the protons on the heterocyclic and benzene (B151609) rings, as well as the methoxy (B1213986) groups. rsc.org

The introduction of a methyl group at the C3 position to form 5,6-Dimethoxy-3-methylbenzo[c]isoxazole would induce predictable changes in the NMR spectra. The most notable change in the ¹H NMR spectrum would be the disappearance of the signal corresponding to the H3 proton (observed at 8.82 ppm as a singlet in the analogue) and the appearance of a new singlet in the aliphatic region (typically δ 2.3-2.5 ppm) corresponding to the three protons of the C3-methyl group.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of 5,6-Dimethoxybenzo[c]isoxazole shows distinct resonances for each carbon atom, including the quaternary carbons of the fused ring system and the carbons of the methoxy substituents. rsc.org For This compound , the ¹³C NMR spectrum would be expected to show an additional signal in the aliphatic region (typically δ 10-20 ppm) for the new methyl carbon. Furthermore, the chemical shift of the C3 carbon would be significantly altered, typically shifting downfield due to the substitution effect of the methyl group.

Table 1: ¹H and ¹³C NMR Data for 5,6-Dimethoxybenzo[c]isoxazole and Predicted Shifts for this compound

Assignment5,6-Dimethoxybenzo[c]isoxazole ¹H NMR (CDCl₃, 300 MHz) rsc.orgPredicted this compound ¹H NMR5,6-Dimethoxybenzo[c]isoxazole ¹³C NMR (CDCl₃, 75 MHz) rsc.orgPredicted this compound ¹³C NMR
H3 / C3δ 8.82 (s, 1H)Signal Absentδ 151.71Shifted (e.g., >155 ppm)
H4 / C4δ 6.80 (s, 1H)δ ~6.8 (s, 1H)δ 93.91δ ~94
H7 / C7δ 6.66 (s, 1H)δ ~6.7 (s, 1H)δ 91.05δ ~91
OCH₃δ 3.98 (s, 3H)δ ~4.0 (s, 3H)δ 56.20δ ~56.2
OCH₃δ 3.92 (s, 3H)δ ~3.9 (s, 3H)δ 55.97δ ~56.0
CH₃-δ ~2.4 (s, 3H)-δ ~10-20
Quaternary C--δ 155.16, 154.43, 149.90, 114.03Similar shifts expected

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For 5,6-Dimethoxybenzo[c]isoxazole , HRMS analysis using Electrospray Ionization (ESI) confirmed its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ (C₉H₁₀NO₃) is 180.0655, with an experimental value found to be 180.0650, corroborating the structure. rsc.org

For the target compound, This compound (C₁₀H₁₁NO₃), the molecular weight would increase by 14.01565 Da (the mass of a CH₂ group) compared to its non-methylated analogue. Therefore, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 194.0817. Analysis of the fragmentation pattern could also provide structural proof, with potential characteristic losses of radicals such as methyl (•CH₃) or methoxy (•OCH₃) from the molecular ion.

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaIonCalculated Exact Mass [M+H]⁺Found Exact Mass [M+H]⁺
5,6-Dimethoxybenzo[c]isoxazoleC₉H₉NO₃[M+H]⁺180.0655180.0650 rsc.org
This compoundC₁₀H₁₁NO₃[M+H]⁺194.0817Not available in literature

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For isoxazole (B147169) derivatives, characteristic IR absorption bands include C=N stretching, N-O stretching, and C-O stretching of the isoxazole ring, in addition to vibrations from the benzene ring and any substituents. rjpbcs.comrjpbcs.com For This compound , the IR spectrum would be expected to show:

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

Aliphatic C-H stretching vibrations from the methyl and methoxy groups (typically 2850-3000 cm⁻¹).

C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region.

Characteristic N-O and C-O stretching bands for the isoxazole and methoxy groups (typically in the 1000-1350 cm⁻¹ region). rjpbcs.comrjpbcs.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Aromatic and heterocyclic systems like benzo[c]isoxazole exhibit characteristic absorption maxima (λ_max) corresponding to π → π* transitions. The specific position and intensity of these absorptions are influenced by the substituents on the ring system. While specific UV-Vis data for This compound is not available, analysis of related structures suggests that it would exhibit strong absorption in the UV region, with the methoxy and methyl groups acting as auxochromes that may cause a shift in the absorption maxima compared to the unsubstituted benzo[c]isoxazole core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure and conformation of a molecule.

To perform X-ray crystallography, a single crystal of the compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While a crystal structure for This compound has not been reported, this technique would be the ultimate method for confirming its planar benzo[c]isoxazole ring system and determining the precise geometry of the methoxy and methyl substituents. It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding or π–π stacking.

Future Directions and Research Gaps in 5,6 Dimethoxy 3 Methylbenzo C Isoxazole Studies

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The advancement of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. rsc.org For 5,6-Dimethoxy-3-methylbenzo[c]isoxazole, future research should focus on developing synthetic pathways that improve upon classical methods by enhancing atom economy and reducing environmental impact.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Traditional multi-step syntheses of complex heterocyclic compounds can suffer from poor atom economy, generating significant chemical waste. primescholars.com Future synthetic strategies for this compound should aim to maximize this efficiency.

Promising approaches include:

Catalytic Methods: Employing catalysts, rather than stoichiometric reagents, can significantly improve atom economy. Research into novel metal-free or earth-abundant metal catalysts for the key bond-forming steps in the benzo[c]isoxazole synthesis is a critical area for exploration. nih.gov

One-Pot Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can reduce solvent usage, purification steps, and waste generation.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods, contributing to a greener process. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which can lead to more efficient and sustainable production.

Table 1: Comparison of Synthetic Approaches for Heterocycle Synthesis
ParameterHypothetical Traditional RoutePotential Green Chemistry Route
Principle Multi-step synthesis with stoichiometric reagentsOne-pot, catalysed reaction (e.g., [3+2] cycloaddition) nih.gov
Atom Economy Low to moderate primescholars.comHigh
Solvent/Reagent Use High volume of potentially hazardous solventsReduced solvent use; use of greener solvents
Energy Consumption Prolonged heating timesReduced reaction times (e.g., via microwave) nih.gov
Waste Generation Significant byproducts and purification wasteMinimal byproducts

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools for investigating chemical structures and reactions at a molecular level. For this compound, advanced computational methods can provide deep insights into its synthesis and potential biological activity, guiding experimental efforts and accelerating the discovery process.

Future research should leverage these approaches to:

Elucidate Reaction Mechanisms: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of the benzo[c]isoxazole ring system. This allows for the calculation of transition state energies and the identification of the most favorable reaction mechanism, which can inform the optimization of reaction conditions.

Predict Physicochemical Properties: Computational models can accurately predict various properties such as solubility, stability, and electronic characteristics. nih.gov These predictions are valuable for understanding the compound's behavior and for designing derivatives with improved profiles.

Virtual Screening and Docking: If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and orientation of this compound within the target's active site. nih.govnih.gov This is a crucial first step in structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a series of related benzo[c]isoxazole analogs, it would be possible to create predictive models that correlate specific structural features with biological activity, guiding the design of more potent compounds. mdpi.com

Table 2: Application of Computational Methods in this compound Research
Computational MethodResearch ApplicationPotential Outcome
Density Functional Theory (DFT) Mechanistic study of synthetic routesOptimization of reaction conditions for higher yield and selectivity
Molecular Dynamics (MD) Simulation Analysis of conformational stability and interactions with biomolecules nih.govUnderstanding dynamic behavior and binding stability with targets
Molecular Docking Prediction of binding modes to biological targets nih.govIdentification of potential protein targets and lead optimization
QSAR Modeling Correlation of structural features with biological activityDesign of new analogs with enhanced potency and desired properties

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical Investigation)

The isoxazole (B147169) scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous compounds with a wide range of pharmacological activities. rsc.orgijpca.orgijpca.org These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. rsc.org However, the specific biological profile of this compound is largely uncharacterized.

A significant future direction is the systematic preclinical investigation of this compound to identify novel biological targets and potential therapeutic applications. This exploration should be guided by the known activities of related isoxazole-containing molecules.

Potential areas for preclinical investigation include:

Oncology: Many isoxazole derivatives exhibit anticancer properties by targeting key proteins in cancer signaling pathways, such as Hsp90 or histone deacetylase 6 (HDAC6). nih.govnih.gov Initial screening against a panel of cancer cell lines could reveal potential cytotoxic or anti-proliferative effects.

Inflammation: Some isoxazoles act as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). frontiersin.org Investigating the effect of this compound on inflammatory markers in relevant cell-based assays is a logical step.

Neurodegenerative Diseases: Certain isoxazoles have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative processes. nih.gov Exploring the neuroprotective potential of this compound in models of neurological stress could uncover new therapeutic avenues.

Infectious Diseases: The isoxazole ring is a component of some antibacterial agents. edu.krd Screening against a panel of pathogenic bacteria and fungi could identify potential antimicrobial activity.

Table 3: Potential Biological Targets for Preclinical Investigation
Therapeutic AreaPotential Biological Target(s)Rationale Based on Isoxazole Literature
Oncology Hsp90, HDACs, Protein KinasesIsoxazole-based compounds have shown potent inhibition of these cancer-related targets. nih.govnih.gov
Inflammation COX-2, Pro-inflammatory CytokinesValdecoxib is a well-known isoxazole-containing COX-2 inhibitor. ijpca.org
Neuroprotection JNKs, other MAP kinasesJNK inhibitors containing an isoxazole scaffold have been developed for neurodegenerative diseases. nih.gov
Antimicrobial Bacterial or Fungal EnzymesThe isoxazole ring is present in some approved antimicrobial drugs like Sulfisoxazole. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling and Systems Pharmacology

To move beyond a single-target approach, modern drug discovery utilizes "omics" technologies to gain a holistic understanding of a compound's biological effects. For this compound, integrating genomics, proteomics, and metabolomics could provide a comprehensive biological profile and elucidate its mechanism of action.

Future research should focus on:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with the compound can reveal the cellular pathways that are modulated, offering clues to its mechanism of action and potential off-target effects.

Proteomics: Using mass spectrometry-based proteomics, researchers can identify changes in protein expression and post-translational modifications, providing a direct link between the compound and its functional effects on cellular machinery.

Metabolomics: Studying the changes in the cellular metabolome can reveal how the compound impacts metabolic pathways, which is crucial for understanding both efficacy and potential toxicity.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comjsr.org These technologies can be applied to this compound to enhance its potential as a lead compound.

Key applications include:

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on large chemical datasets to predict the properties of new molecules. astrazeneca.comnih.gov This can be used to forecast the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound and its analogs, prioritizing the synthesis of compounds with a higher probability of success. nih.gov

De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high affinity for a biological target and good drug-like characteristics. nih.gov Starting with the benzo[c]isoxazole scaffold, these models could propose new derivatives with improved potency and safety.

High-Throughput Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds to identify molecules that are structurally similar to this compound but may have better predicted activity against a target of interest. nih.gov

Lead Optimization: AI can analyze structure-activity relationship data to identify the key molecular features responsible for a compound's activity. This information can guide medicinal chemists in making targeted modifications to the lead structure to enhance its therapeutic properties.

Table 5: AI and Machine Learning in the Optimization of this compound
AI/ML ApplicationSpecific GoalExpected Outcome
ADMET Prediction To computationally evaluate drug-likeness and potential toxicity. nih.govEarly identification of potential liabilities; prioritization of safer analogs for synthesis.
Generative Models To design novel benzo[c]isoxazole derivatives with optimized properties. nih.govDiscovery of new, patentable chemical matter with enhanced activity.
Virtual Screening To identify new analogs or potential biological targets from large databases. nih.govExpansion of the compound's potential applications and discovery of new leads.
SAR Analysis To understand the relationship between chemical structure and biological activity.Rational design of more potent and selective next-generation compounds.

Q & A

Q. What are the standard synthetic routes for 5,6-Dimethoxy-3-methylbenzo[c]isoxazole, and what are the critical parameters affecting yield?

Methodological Answer: A common approach involves cyclization reactions using substituted benzaldehyde derivatives and hydrazide intermediates under reflux conditions. For example, a modified procedure from Badie et al. (2014) employs DMSO as a solvent, reflux for 18 hours, and subsequent crystallization with ethanol-water mixtures to achieve ~65% yield . Critical parameters include:

  • Reaction time : Prolonged reflux (>12 hours) ensures complete cyclization.
  • Solvent choice : Polar aprotic solvents like DMSO enhance intermediate stability.
  • Temperature control : Excessive heat may degrade methoxy groups, necessitating precise distillation under reduced pressure.
    Refer to crystallographic validation (e.g., XRD) to confirm regioselectivity, as improper substitution can lead to byproducts .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Reveals bond angles (e.g., C3–C3a–C4 = 138.2°) and non-bonded interactions (e.g., Cl⋯H4 = 3.1169 Å) critical for stability .
  • NMR spectroscopy : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 221 [M+H]⁺) validate purity.
    Always cross-reference spectral data with computational simulations (DFT) to resolve ambiguities in substituent orientation .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX-2) or sodium channels, given structural analogs (e.g., zonisamide) exhibit antiseizure activity .
  • Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains to evaluate MIC values.
    Dose-response curves and positive controls (e.g., ibuprofen for anti-inflammatory assays) are essential to validate specificity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve regioselectivity and purity?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. 18 hours) and improves yield by 10–15% via controlled heating .
  • Catalytic systems : Pd/C or Fe₃O₄ nanoparticles enhance cyclization efficiency while minimizing byproducts.
  • Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers.
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to identify optimal termination points .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

  • Multivariate analysis : Apply QSAR models to correlate substituent electronic effects (Hammett σ values) with observed reactivity discrepancies.
  • In situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., nitroso groups) that may deviate from DFT-predicted pathways .
  • Crystallographic refinement : Re-examine XRD data for torsional strain (e.g., dihedral angles >70°) that could alter reactivity .
    Publish conflicting data with raw datasets to facilitate peer-led meta-analyses .

Q. How do substituent modifications influence the compound's pharmacological profile, and what methods validate these effects?

Methodological Answer:

  • Methoxy group removal : Replace methoxy with trifluoromethyl (CF₃) to enhance lipophilicity (logP ↑1.5) and blood-brain barrier penetration, as seen in perfluorobutyl analogs .
  • Methyl substitution : Introduce bulkier groups (e.g., tert-butyl) at C3 to sterically hinder metabolic degradation.
  • Validation techniques :
    • Pharmacokinetics : LC-MS/MS to measure plasma half-life in rodent models.
    • Docking studies : AutoDock Vina to predict binding affinities for targets like GABA receptors .
      Compare results with structurally related antipsychotics (e.g., risperidone) to benchmark efficacy .

Data Contradiction Analysis

Example: Discrepancies in reported biological activities (e.g., anti-inflammatory vs. neuroleptic effects) may arise from assay conditions (e.g., cell type, concentration). Standardize protocols using WHO guidelines and validate via orthogonal assays (e.g., ELISA for cytokine profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.